2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-
Overview
Description
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization and functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or acetic acid, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The specific molecular targets and pathways can vary depending on the biological context and the specific substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine fusion but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds include an additional nitrogen atom in the ring structure, leading to different chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a more complex ring system with additional nitrogen atoms, which can enhance their biological activity.
Uniqueness
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- is unique due to its specific substitution pattern and the presence of functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
5-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-9-5-8-19-10-13-15(14(11-19)17(22)23)18-20(16(13)21)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKYBQHKYFGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120675 | |
Record name | 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-57-8 | |
Record name | 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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